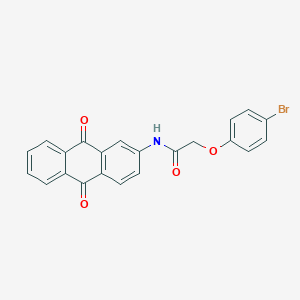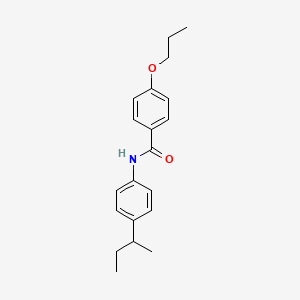![molecular formula C18H17N3O3 B4983398 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the use of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone in scientific research. One potential direction is the development of novel drug formulations that can improve its bioavailability and reduce its potential toxicity. Another potential direction is the use of this compound as a fluorescent probe for the detection of certain biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone is a unique chemical compound that has been extensively studied for its potential use in scientific research applications. It has potent anti-inflammatory and antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are several future directions for the use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone involves the reaction of 2-phenylethylamine with 2-methyl-3-nitro-1,4-quinone in the presence of a suitable catalyst. The product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone has been extensively studied for its potential use in scientific research applications. It has been shown to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and neurodegenerative diseases. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propriétés
IUPAC Name |
1-methyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-20-15-10-6-5-9-14(15)16(17(18(20)22)21(23)24)19-12-11-13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRQMFQDOIUUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)